molecular formula C22H23N5O2 B2741123 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034328-66-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2741123
CAS No.: 2034328-66-8
M. Wt: 389.459
InChI Key: YEEILRAVWNWBPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including the compound , often involves reactions under microwave-assisted conditions . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide insights into the structural characterizations of the compound .


Chemical Reactions Analysis

The compound, being a furan derivative, is likely to undergo a variety of chemical reactions. For instance, furan derivatives are known to participate in Diels–Alder additions to electrophilic alkenes and alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, furan derivatives are typically nonpolar aromatic compounds. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding. This improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been actively involved in synthesizing novel compounds with the inclusion of furan and pyrazole derivatives, aiming to explore their potential applications. Ergun et al. (2014) report the synthesis of a novel class of compounds through intramolecular cyclization, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, among others, starting from corresponding acid derivatives. This synthesis pathway reveals the versatility of using furan-fused heterocycles in creating complex molecular structures (Ergun et al., 2014).

Biological Evaluations

The biological evaluation of these novel compounds is a significant area of research. Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, demonstrating the therapeutic potential of pyrazole derivatives in cancer and inflammatory diseases (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with the compound can be inferred from related compounds. For instance, furfuryl alcohol, a furan derivative, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is also classified as a combustible solid .

Future Directions

The future directions in the research and development of furan derivatives, including the compound , could involve the exploration of their potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEILRAVWNWBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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